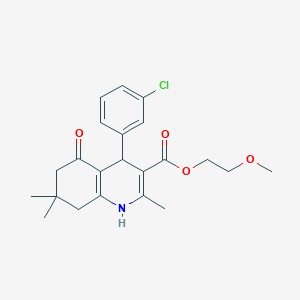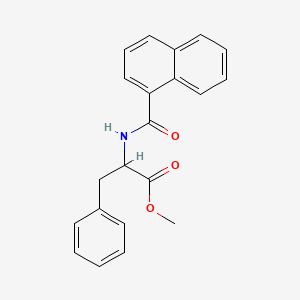![molecular formula C16H18N2O5 B3856886 2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B3856886.png)
2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide
Overview
Description
2-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide typically involves the condensation reaction between 2-methylfuran-3-carbohydrazide and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]furan-3-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]furan-3-carbohydrazide
Uniqueness
2-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which can enhance its biological activity and solubility. The trimethoxy substitution pattern can also influence the compound’s electronic properties, making it suitable for specific applications in materials science.
Properties
IUPAC Name |
2-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-10-12(5-6-23-10)16(19)18-17-9-11-7-13(20-2)15(22-4)14(8-11)21-3/h5-9H,1-4H3,(H,18,19)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBHKECLEOPFHN-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-nitrobenzamide](/img/structure/B3856809.png)
![3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-1-phenylethylideneamino]propanamide](/img/structure/B3856814.png)
![(Z)-3-(4-acetamidophenyl)-N-[(E)-(4-acetamidophenyl)methylideneamino]-2-cyanoprop-2-enamide](/img/structure/B3856815.png)


![N-isobutyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B3856832.png)

![N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3856847.png)
![N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]-1-butanesulfonamide](/img/structure/B3856858.png)
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenyl-2-propanol](/img/structure/B3856862.png)
![1-benzyl-N-[2-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3856871.png)
![5-hydroxy-2-{[4-(4-nitrophenoxy)benzoyl]amino}benzoic acid](/img/structure/B3856878.png)
![N'-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B3856899.png)
![N,N'-bis[(E)-cyclohex-3-en-1-ylmethylideneamino]decanediamide](/img/structure/B3856906.png)
